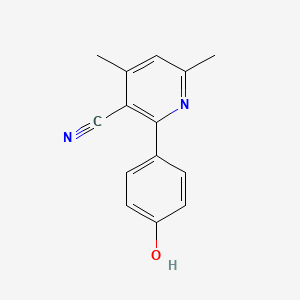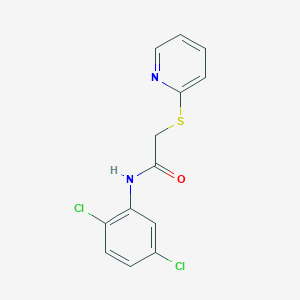
N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound was first synthesized in the late 1990s and has since been the subject of numerous scientific investigations.
Mécanisme D'action
The mechanism of action of N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide involves the activation of sphingosine-1-phosphate (S1P) receptors. S1P is a lipid mediator that plays a key role in regulating various physiological processes, including immune function and vascular tone. N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide binds to S1P receptors and induces their internalization, resulting in the sequestration of lymphocytes in secondary lymphoid organs and preventing their migration to sites of inflammation.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce the number of circulating lymphocytes, which can help to reduce inflammation and prevent autoimmune responses. N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide has also been shown to have neuroprotective effects, including the promotion of neuronal survival and the inhibition of neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has a well-established mechanism of action. N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide has also been extensively studied, and there is a large body of literature on its biological effects. However, there are also limitations to the use of N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide in lab experiments. The compound can be toxic at high doses, and its effects can be difficult to interpret due to its complex mechanism of action.
Orientations Futures
There are several future directions for research on N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide. One area of interest is the potential use of the compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide has also been investigated for its potential use in the treatment of cancer, and further research in this area is needed. Finally, there is ongoing research on the development of new analogs of N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide that may have improved efficacy and fewer side effects.
Méthodes De Synthèse
The synthesis of N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide involves several steps, including the reaction of 2-naphthol with 2-bromoethanol to form 2-(2-hydroxyethoxy)naphthalene. This compound is then reacted with 2-fluoroaniline to form the final product, N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide. The synthesis of N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetamide has been studied extensively for its potential therapeutic applications. The compound has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects. It has also been investigated for its potential use in the treatment of various diseases, including multiple sclerosis, Alzheimer's disease, and cancer.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-16-7-3-4-8-17(16)20-18(21)12-22-15-10-9-13-5-1-2-6-14(13)11-15/h3-4,7-11H,1-2,5-6,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUONTYFQNORMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)OCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6012226.png)
![2-{4-[1-(1,3-benzodioxol-5-yl)-4-piperidinyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6012232.png)


![3-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B6012248.png)
![N'-[(5-bromo-1H-indol-3-yl)methylene]-2-hydroxybenzohydrazide](/img/structure/B6012250.png)

![3-(1-methyl-1H-pyrazol-4-yl)-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6012256.png)

![4-bromo-1,3-dimethyl-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B6012282.png)
![N-allyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6012297.png)
![4-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6012302.png)
![N,N-dimethyl-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B6012325.png)
![[2-(3-methyl-2-thienyl)ethyl]amine hydrochloride hydrate](/img/structure/B6012330.png)